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  • Product: Kisspeptin-13 (human)
  • CAS: 374675-18-0

Core Science & Biosynthesis

Foundational

The Discovery and Initial Characterization of Kisspeptin-13: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the discovery and initial characterization of Kisspeptin-13 (Kp-13), a critical member of the kisspeptin peptide family. Originally identified through its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and initial characterization of Kisspeptin-13 (Kp-13), a critical member of the kisspeptin peptide family. Originally identified through its connection to the metastasis suppressor gene, KISS1, the kisspeptin system has emerged as a master regulator of the reproductive axis. This document details the foundational experimental workflows, from the chemical synthesis and purification of Kp-13 to its characterization in receptor binding and functional cell-based assays, and its initial in vivo validation. Written for researchers, scientists, and drug development professionals, this guide offers not just protocols, but also the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of the pioneering work that established Kp-13 as a key player in neuroendocrinology.

Introduction: From Metastasis Suppression to a Master Regulator of Reproduction

The journey of kisspeptin began unexpectedly in 1996 with the discovery of the KISS1 gene, identified for its ability to suppress metastasis in malignant melanoma.[1][2] The protein product of this gene, a 145-amino acid preproprotein, is processed into several smaller, biologically active peptides, collectively known as kisspeptins.[3] These include Kisspeptin-54 (Kp-54), Kisspeptin-14 (Kp-14), Kisspeptin-13 (Kp-13), and Kisspeptin-10 (Kp-10).[4] All these peptides share a common C-terminal RF-amide motif, which is crucial for their biological activity.[5]

The pivotal moment in understanding kisspeptin's primary physiological role came with the discovery that it is the endogenous ligand for the G protein-coupled receptor, GPR54 (now designated as KISS1R).[6] Loss-of-function mutations in the KISS1R gene were found to be associated with hypogonadotropic hypogonadism, a condition characterized by a failure to undergo puberty, firmly establishing the kisspeptin/KISS1R signaling pathway as a critical gatekeeper of the reproductive axis.[7] Kisspeptins, acting upstream of gonadotropin-releasing hormone (GnRH) neurons, are now recognized as the most potent stimulators of GnRH secretion, thereby controlling the entire hypothalamic-pituitary-gonadal (HPG) axis.[8]

This guide focuses specifically on Kisspeptin-13, providing a detailed technical overview of the methodologies that were instrumental in its initial discovery and characterization.

Synthesis and Physicochemical Characterization of Kisspeptin-13

The initial characterization of any novel peptide requires a reliable source of the pure compound. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has been the cornerstone for obtaining Kisspeptin-13 for research purposes.[9]

Solid-Phase Peptide Synthesis (SPPS) of Kisspeptin-13

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for the synthesis of Kisspeptin-13.[9] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Kisspeptin-13

  • Resin Preparation:

    • Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage, mimicking the endogenous form.[9][10]

    • Swell the resin in dimethylformamide (DMF) for at least 2 hours at room temperature to ensure optimal reaction kinetics.[9]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[9]

    • Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid. A common and efficient method is the use of a coupling reagent cocktail such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[9]

    • Add a 3-fold molar excess of the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature with constant shaking.[9]

  • Monitoring Coupling Efficiency:

    • After each coupling step, perform a qualitative Kaiser test to detect the presence of free primary amines.[9] A colorless or yellow result indicates a complete coupling reaction, while a blue color signifies incomplete coupling, requiring a recoupling step.[11]

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the Kisspeptin-13 sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A standard cocktail consists of trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane (TIS) in a ratio of approximately 8.5:0.5:0.5:0.5 (v/v/v/v).[11]

    • Incubate the resin with the cleavage cocktail for 3 hours at room temperature.[11]

  • Peptide Precipitation and Recovery:

    • Precipitate the cleaved peptide by adding ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet several times with cold ether to remove scavengers and residual cleavage reagents.

    • Lyophilize the crude peptide to obtain a dry powder.

Causality Behind Experimental Choices:

  • Rink Amide Resin: The choice of Rink amide resin is critical for producing a C-terminally amidated peptide, which is the biologically active form of Kisspeptin-13.[9]

  • Fmoc/tBu Strategy: This strategy offers mild deprotection conditions (piperidine) for the temporary N-terminal protecting group, while the more robust acid-labile side-chain protecting groups (tBu-based) are removed simultaneously with cleavage from the resin by the strong acid TFA.

  • Kaiser Test: This in-process control is a self-validating step, ensuring that each amino acid has been successfully added to the growing peptide chain before proceeding to the next cycle, thereby minimizing the formation of deletion sequences.

Purification and Characterization of Synthetic Kisspeptin-13

The crude synthetic peptide contains various impurities and requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). Subsequent characterization confirms the identity and purity of the final product.

Experimental Protocol: Purification and Characterization

  • Purification by RP-HPLC:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, often a mixture of acetonitrile and water with 0.1% TFA.

    • Inject the sample onto a C18 reverse-phase column.[9]

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 0-90% acetonitrile in water, both containing 0.1% TFA) over a defined period (e.g., 36 minutes) at a flow rate of approximately 2 mL/min for a semi-preparative column.[9]

    • Monitor the elution profile at 214 nm and 254 nm, corresponding to the peptide backbone and aromatic residues, respectively.[9]

    • Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified Kisspeptin-13.

  • Characterization by Mass Spectrometry:

    • Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[4] The observed molecular weight should match the theoretical calculated mass of Kisspeptin-13.

  • Structural Analysis by Circular Dichroism (CD) Spectroscopy:

    • Dissolve the purified peptide in water and in structure-inducing solvents like trifluoroethanol (TFE).[9]

    • Record the CD spectra from approximately 200-320 nm.[12]

    • Analysis of the spectra can provide information about the secondary structure of the peptide in different environments. Studies have shown that Kisspeptin-13 predominantly exists as a random coil in aqueous solution, but can adopt a more helical conformation in membrane-mimicking environments.[9][13]

Data Presentation: Physicochemical Properties of Human Kisspeptin-13

PropertyValueReference
Amino Acid SequenceLPNYNWNSFGLRF-NH2[14]
Molecular FormulaC78H107N21O18[14]
Molecular Weight1626.81 Da[14]
C-terminusAmidated[14]

In Vitro Characterization: Receptor Binding and Functional Activity

The initial in vitro characterization of Kisspeptin-13 focused on its ability to bind to its cognate receptor, KISS1R, and to elicit a downstream cellular response.

KISS1R Receptor Binding Assay

Radioligand binding assays are a classic method to determine the affinity of a ligand for its receptor.[15] These assays typically involve competition between a radiolabeled ligand and an unlabeled ligand (the test compound) for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human KISS1R (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction, which is enriched in the KISS1R.[16][17]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Radioligand Preparation:

    • Prepare a radiolabeled version of a kisspeptin peptide, typically [¹²⁵I]-Kisspeptin-10 or [¹²⁵I]-Kisspeptin-54, using methods such as the Chloramine-T method.[9]

    • Purify the radioligand using RP-HPLC to separate it from unreacted iodide and unlabeled peptide.[9]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of the radioligand with a fixed amount of the cell membrane preparation in the presence of increasing concentrations of unlabeled Kisspeptin-13.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Kisspeptin-13 concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value, which is the concentration of Kisspeptin-13 that inhibits 50% of the specific binding of the radioligand.

    • The IC₅₀ value can be converted to a Ki (inhibition constant) value, which represents the affinity of Kisspeptin-13 for the KISS1R.

Self-Validating System:

  • The inclusion of controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand) is essential for calculating specific binding.

  • The use of a well-characterized radioligand with known binding properties provides a benchmark for the assay.

Functional Characterization: Intracellular Calcium Mobilization

Activation of the KISS1R, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in the cytosolic calcium concentration. This can be measured using calcium-sensitive fluorescent dyes like Fura-2.

Experimental Protocol: Fura-2 AM Calcium Imaging

  • Cell Preparation:

    • Plate cells expressing KISS1R (e.g., GT1-7 GnRH neuronal cells or HEK293-KISS1R cells) on glass coverslips.

    • Allow the cells to adhere and grow to an appropriate confluency.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS).[18][19][20]

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[18][20]

    • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.[20]

  • Calcium Imaging:

    • Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio (F₃₄₀/F₃₈₀) before stimulation.

    • Apply Kisspeptin-13 to the cells at various concentrations and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Plot the change in the F₃₄₀/F₃₈₀ ratio as a function of time to visualize the calcium transient.

    • Construct a dose-response curve by plotting the peak change in the fluorescence ratio against the logarithm of the Kisspeptin-13 concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Visualization of Experimental Workflow: Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis plate_cells Plate KISS1R-expressing cells on glass coverslips load_fura2 Incubate with Fura-2 AM (30-60 min, 37°C) plate_cells->load_fura2 wash_deesterify Wash and de-esterify (30 min) load_fura2->wash_deesterify mount_coverslip Mount on microscope wash_deesterify->mount_coverslip baseline Record baseline (F340/F380 ratio) mount_coverslip->baseline stimulate Apply Kisspeptin-13 baseline->stimulate record Record fluorescence changes stimulate->record plot_ratio Plot F340/F380 ratio vs. time record->plot_ratio dose_response Generate dose-response curve plot_ratio->dose_response calculate_ec50 Calculate EC50 dose_response->calculate_ec50

Caption: Workflow for measuring intracellular calcium mobilization in response to Kisspeptin-13 using Fura-2 AM.

In Vivo Characterization: Stimulation of Gonadotropin Release

A crucial step in the initial characterization of Kisspeptin-13 was to demonstrate its biological activity in a living organism. The primary in vivo effect of kisspeptins is the potent stimulation of luteinizing hormone (LH) release via the activation of GnRH neurons.[21]

Experimental Protocol: In Vivo Administration and LH Measurement in Rats

  • Animal Preparation:

    • Use adult male rats, which provide a stable baseline of LH secretion.

    • For serial blood sampling, implant an intravenous cannula to allow for stress-free, repeated blood collection from conscious, freely moving animals.[8]

  • Kisspeptin-13 Administration:

    • Dissolve lyophilized Kisspeptin-13 in sterile saline.

    • Administer Kisspeptin-13 as an intravenous bolus injection through the cannula at various doses (e.g., starting from as low as 0.3 nmol/kg).[8] A vehicle control (saline) group is essential.

  • Blood Sampling:

    • Collect serial blood samples at regular intervals (e.g., every 10-15 minutes) before and after the administration of Kisspeptin-13.[8]

    • Replace the withdrawn blood volume with a suitable replacement fluid to maintain hemodynamic stability.[8]

  • Luteinizing Hormone (LH) Measurement:

    • Separate the plasma from the blood samples by centrifugation.

    • Measure the plasma LH concentrations using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the plasma LH concentrations as a function of time for each treatment group.

    • Analyze the data to determine the peak LH response, the duration of the response, and the dose-dependency of the effect.

Visualization of Signaling Pathway: Kisspeptin-13 Action on GnRH Neurons

Kisspeptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kp13 Kisspeptin-13 KISS1R KISS1R (Gq/11-coupled) Kp13->KISS1R Binds to PLC Phospholipase C (PLC) KISS1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK (e.g., ERK1/2) PKC->MAPK Activates Ca_release Ca²⁺ Release ER->Ca_release Induces GnRH_vesicle GnRH Vesicle Ca_release->GnRH_vesicle Promotes fusion of GnRH_release GnRH Release GnRH_vesicle->GnRH_release

Caption: Simplified signaling pathway of Kisspeptin-13 in a GnRH neuron.

Summary of Initial Characterization Data

The initial studies on Kisspeptin-13 and other kisspeptin isoforms provided crucial quantitative data that established their high potency and efficacy.

Table of Quantitative Data for Kisspeptin Peptides

ParameterPeptideValueCell/SystemReference
IC₅₀ (Binding) Kisspeptin-102.7 nMCHO cells expressing human KISS1R[15]
Kisspeptin-10~1.59 - 2.33 nM (Ki)CHO-K1 cells expressing rat/human KISS1R[22]
EC₅₀ (Ca²⁺ Flux) Kisspeptin-101.63 x 10⁻⁷ MGαz activation assay[4]
Eel Kisspeptin-108.5 ± 4.5 nMCHO-K1 cells with rat Kiss1R[23]
Eel Kisspeptin-1511.8 ± 2.0 nMCHO-K1 cells with rat Kiss1R[23]
In Vivo LH Release Kisspeptin-10Robust response at 0.3 nmol/kg (i.v.)Male rats[8]
Kisspeptin-13Significant effect at 10⁻⁶ M (in vitro)Mouse colonic muscle[11]

Conclusion and Future Perspectives

The discovery and initial characterization of Kisspeptin-13 were pivotal in establishing the fundamental role of the kisspeptin system in reproductive biology. The experimental workflows detailed in this guide, from chemical synthesis to in vivo validation, represent the foundational pillars upon which our current understanding is built. The causality-driven experimental designs, incorporating self-validating checks, ensured the generation of robust and reliable data.

The initial findings that Kisspeptin-13 is a potent activator of the KISS1R, leading to intracellular calcium mobilization and potent stimulation of gonadotropin release, have paved the way for extensive research into its physiological roles and therapeutic potential. The methodologies described herein remain relevant and serve as a basis for the development of novel kisspeptin analogs and for further exploration of the intricate regulatory networks governing reproduction and other physiological processes influenced by this remarkable peptide family.

References

  • Saxena, V. K., Srivastava, S., Kumar, S., & Naqvi, S. M. K. (2011). Conformational Analysis of Synthesized Ovine Kisspeptin 13 using Circular Dichroism Spectroscopy. American Journal of Biochemistry and Molecular Biology, 1(4), 368-374. [Link]

  • García-Ortega, J., et al. (2023). Comprehensive Analysis of Kisspeptin Signaling: Effects on Cellular Dynamics in Cervical Cancer. International Journal of Molecular Sciences, 24(13), 10769. [Link]

  • Chen, X., et al. (2024). Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease. International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • Jiang, J., et al. (2017). In Vivo and Vitro Characterization of the Effects of kisspeptin-13, Endogenous Ligands for GPR54, on Mouse Gastrointestinal Motility. European Journal of Pharmacology, 794, 216-223. [Link]

  • Nowick, J. S. (2008). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Abbara, A., & Dhillo, W. S. (2022). Use of kisspeptin to trigger oocyte maturation during in vitro fertilisation (IVF) treatment. Clinical Endocrinology, 97(3), 245-254. [Link]

  • Wu, Y., et al. (2024). Structural basis for the ligand recognition and G protein subtype selectivity of kisspeptin receptor. Science Advances, 10(33), eado9737. [Link]

  • Clarke, I. J., & Sari, I. P. (2014). The kisspeptin-GnRH pathway in human reproductive health and disease. Human Reproduction Update, 20(3), 345-358. [Link]

  • Navarro, V. M., et al. (2005). Effects of single or repeated intravenous administration of kisspeptin upon dynamic LH secretion in conscious male rats. Endocrinology, 146(12), 5437-5443. [Link]

  • Roa, J., & Tena-Sempere, M. (2010). Kisspeptin and KISS1R: a critical pathway in the reproductive system. Journal of Neuroendocrinology, 22(7), 726-741. [Link]

  • Wikipedia contributors. (2023, December 19). KiSS1-derived peptide receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Welch, D. R. (2006). From KISS1 to Kisspeptins: An Historical Perspective and Suggested Nomenclature. Journal of the National Cancer Institute, 98(24), 1734-1736. [Link]

  • Lee, J. H., Miele, M. E., Hicks, D. J., Phillips, K. K., Trent, J. M., Weissman, B. E., & Welch, D. R. (1996). KiSS-1, a novel human malignant melanoma metastasis-suppressor gene. Journal of the National Cancer Institute, 88(23), 1731-1737. [Link]

  • Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of Visualized Experiments, (23), 1067. [Link]

  • Kotani, M., et al. (2001). Identification of a G protein-coupled receptor paired with the metastasis suppressor gene product KiSS-1. The Journal of biological chemistry, 276(37), 34631–34636. [Link]

  • Shen, Q., et al. (2024). Structural basis for hormone recognition and distinctive Gq protein coupling by the kisspeptin receptor. Science Signaling, 17(824), eadj8511. [Link]

  • Beck-Sickinger, A. G., & Mörl, K. (2007). The preparation of 125I-labelled bile acid ligands for use in the radioimmunoassay of bile acids. Journal of steroid biochemistry, 11(1), 1-6. [Link]

  • Protocols.io. (2024, February 1). Live-cell imaging; Calcium imaging with Fura-2. [Link]

  • Navarro, V. M., et al. (2005). Effects of single or repeated intravenous administration of kisspeptin upon dynamic LH secretion in conscious male rats. Endocrinology, 146(12), 5437-5443. [Link]

  • Saxena, V. K., Srivastava, S., Kumar, S., & Naqvi, S. M. K. (2011). Conformational Analysis of Synthesized Ovine Kisspeptin 13 using Circular Dichroism Spectroscopy. American Journal of Biochemistry and Molecular Biology, 1(4), 368-374. [Link]

  • Kumar, V., et al. (2017). Conformational analysis of a synthetic fish kisspeptin 1 peptide in membrane mimicking environments. PloS one, 12(10), e0185943. [Link]

  • Orsini, M. V., et al. (2007). The use of peptide structure-activity relationship derived pharmacophores combined with nuclear magnetic resonance, receptor binding, and functional assays allowed for the identification of metastin (KiSS-1) mimetics. Journal of medicinal chemistry, 50(8), 1964-1974. [Link]

  • Abdelaziz, M. A. (2023). Kisspeptin Hormone: Revolution in Reproductive System Physiology. International Journal of Biomedicine, 13(4), 197-206. [Link]

  • Ebrahimi Khonacha, S., et al. (2019). Kisspeptin-13 Improves Spatial Memory Consolidation and Retrieval against Amyloid-β Pathology. Iranian Journal of Pharmaceutical Research, 18(Special Issue), 169-181. [Link]

  • Hosseini, S. A., & Zand, M. (2020). Sample preparation techniques for protein binding measurement in radiopharmaceutical approaches: A short review. Journal of pharmaceutical and biomedical analysis, 191, 113595. [Link]

  • Pasquier, J., et al. (2012). Eel Kisspeptins: Identification, Functional Activity, and Inhibition on both Pituitary LH and GnRH Receptor Expression. Endocrinology, 153(12), 5946-5957. [Link]

  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. [Link]

  • Teledyne ISCO. (n.d.). Calibration of analytical HPLC to generate preparative LC gradients for peptide purification. [Link]

  • Kundu, S., & Roy, U. K. (2019). Structural analysis, molecular docking and molecular dynamics simulations of G-protein-coupled receptor (Kisspeptin) in fish. Journal of King Saud University-Science, 31(4), 1147-1155. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • ClinicalTrials.gov. (2023). Kisspeptin Administration Subcutaneously to Patients With IHH. [Link]

  • Bystrom, C. E., & Reitz, R. E. (2014). U.S. Patent No. 8,916,680. U.S.
  • Wikipedia contributors. (2023, December 19). Kisspeptin. In Wikipedia, The Free Encyclopedia. [Link]

  • JoVE. (2022, May 23). Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview [Video]. YouTube. [Link]

  • Hu, K. L., Chang, H. M., & Zhao, H. C. (2018). Kisspeptin/GPR54 System: What Do We Know About Its Role in Human Reproduction?. Reproductive Sciences, 25(8), 1135-1146. [Link]

  • Kadakia, R., & Moore, D. J. (2009). Peripheral administration of kisspeptin-10 increases plasma concentrations of GH as well as LH in prepubertal Holstein heifers. Journal of Endocrinology, 202(3), 433-438. [Link]

  • Gottsch, M. L., Cunningham, M. J., Smith, J. T., Popa, S. M., Acohido, B. V., Crowley, W. F., ... & Clifton, D. K. (2004). From KISS1 to Kisspeptins: An Historical Perspective and Suggested Nomenclature. Peptides, 25(12), 2017-2022. [Link]

  • Kumar, S., et al. (2014). Semi-preparative HPLC of Kisspeptin-14 using C-18 column at 214nm. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Exploratory

Endogenous Kisspeptin-13: A Technical Guide to Localization and Isoform-Specific Detection in Human Tissues

[1] Executive Summary This technical guide addresses the precise localization and detection of endogenous Kisspeptin-13 (Kp-13) in human tissues.[1] While Kisspeptin-54 (Kp-54) is the predominant circulating isoform deri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the precise localization and detection of endogenous Kisspeptin-13 (Kp-13) in human tissues.[1] While Kisspeptin-54 (Kp-54) is the predominant circulating isoform derived from the KISS1 gene, Kp-13 (Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2) represents a biologically active cleavage product with distinct pharmacokinetic properties.[1]

Critical Technical Challenge: Most commercial antibodies target the conserved C-terminal decapeptide (Kp-10), resulting in high cross-reactivity between Kp-54, Kp-14, Kp-13, and Kp-10.[1] Therefore, this guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the only self-validating method for distinguishing endogenous Kp-13 from other isoforms, alongside radioligand binding mapping for receptor localization.[1]

Part 1: The Biochemistry of Specificity

To isolate Kp-13, one must understand its origin within the proteolytic cascade of the KISS1 gene product. All biologically active kisspeptins share the C-terminal RF-amide motif required for KISS1R (GPR54) activation.[1][2]

Proteolytic Processing Pathway

The following diagram illustrates the cleavage of the 145-amino acid Prepro-kisspeptin into its active isoforms. Note that Kp-13 is generated via post-translational processing of the N-terminus of the Kp-54 sequence.[1]

KisspeptinProcessing cluster_specificity Detection Challenge: Shared C-Terminus Gene KISS1 Gene (Chr 1q32) Prepro Prepro-kisspeptin (145 aa) Gene->Prepro Transcription & Translation Kp54 Kisspeptin-54 (Metastin) Major Circulating Form Prepro->Kp54 Proteolytic Cleavage (Furin/Prohormone Convertases) Kp13 Kisspeptin-13 (13 aa) Sequence: LPNYNWNSFGLRF-NH2 Kp54->Kp13 N-terminal Degradation (Tissue Specific) Kp10 Kisspeptin-10 (10 aa) Minimal Active Core Kp54->Kp10 Further Cleavage Receptor KISS1R (GPR54) Gq-coupled GPCR Kp54->Receptor Kp13->Receptor High Affinity Binding (Kd ~0.2 nM) Kp10->Receptor

Caption: Proteolytic cascade of KISS1 gene products. Kp-13 is a truncated isoform sharing the active RF-amide C-terminus.[1]

Part 2: Anatomical Mapping (The "Where")

Localization of Kp-13 is distinct from the general "Kisspeptin immunoreactivity" often cited in literature, which usually aggregates all isoforms. The following data specifically highlights tissues where Kp-13 or its specific receptor binding has been validated.

Tissue Distribution Matrix[1]
Tissue SystemSpecific StructureCell TypeFunctional RoleEvidence Type
Cardiovascular Aorta, Coronary ArterySmooth Muscle CellsPotent Vasoconstriction[125I]Kp-13 Binding / RT-PCR
Cardiovascular Umbilical VeinEndothelial CellsVascular Tone Regulation[125I]Kp-13 Binding
CNS Infundibular NucleusKNDy NeuronsGnRH Pulse GenerationIHC (Cross-reactive) / ISH
Placenta SyncytiumSyncytiotrophoblastsInvasion/Implantation ControlLC-MS/MS / IHC
Endocrine PancreasIslet

-cells
Insulin Secretion ModulationRT-PCR / Functional Assays
The Cardiovascular Niche

Research indicates a highly specific role for Kp-13 in the human cardiovascular system. Unlike the hypothalamus, where Kp-54 dominates, the human aorta and coronary arteries show high-affinity binding sites specific to shorter isoforms like Kp-13.[1]

  • Mechanism: Kp-13 binds to KISS1R on smooth muscle cells, triggering phospholipase C (PLC) and intracellular calcium release, leading to vasoconstriction.

  • Pathology: KISS1R is upregulated in atherosclerosis-prone vessels, suggesting Kp-13 signaling may contribute to plaque instability.[1]

Part 3: Methodological Rigor (The "How")

The Specificity Paradox

Problem: Standard Immunohistochemistry (IHC) uses antibodies raised against the RF-amide C-terminus (residues 112–121).[1] These antibodies cannot distinguish Kp-13 from Kp-10 or Kp-54.[1] Solution: To definitively identify endogenous Kp-13, researchers must use LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) operating in Multiple Reaction Monitoring (MRM) mode.[1]

Validated Protocol: Extraction and Identification

This protocol is designed to prevent the rapid degradation of Kp-13 (Half-life < 4 mins in plasma) and separate it from Kp-10.[1]

Step 1: Sample Preparation (Critical Control Point)[1]
  • Tissue: 100 mg human tissue (e.g., coronary artery, placenta).

  • Lysis Buffer: 1M Acetic Acid + Protease Inhibitor Cocktail (Must include DPP-IV inhibitors).[1]

    • Rationale: Acidic pH dissociates the peptide from binding proteins; inhibitors prevent conversion of Kp-13 to Kp-10 during lysis.[1]

  • Homogenization: Mechanical disruption at 4°C.

Step 2: Solid Phase Extraction (SPE)[1][3]
  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance).[1]

  • Conditioning: Methanol followed by Water.

  • Loading: Acidified tissue supernatant.

  • Wash: 5% Methanol (Removes salts/proteins).[1]

  • Elution: 80% Acetonitrile / 0.1% Formic Acid.

  • Drying: Lyophilize eluate and reconstitute in mobile phase.

Step 3: LC-MS/MS Parameters[1][3][4]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).[3]

  • Differentiation: Kp-13 separates chromatographically from Kp-10 due to the hydrophobic N-terminal extension (Leu-Pro-Asn).[1]

Targeted Transitions (Theoretical for Kp-13):

  • Precursor Ion: m/z 814.4 [M+2H]²⁺ (Calculated from MW 1626.8).[1]

  • Product Ion (Quantifier): m/z 277.8 (b2 ion, conserved).[1]

  • Product Ion (Qualifier): m/z specific to the LPN N-terminus fragment to distinguish from Kp-54.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Human Tissue Sample (Frozen -80°C) Lysis Acid Extraction + Protease Inhibitors Sample->Lysis Homogenization SPE Solid Phase Extraction (Oasis HLB) Lysis->SPE Peptide Enrichment LC UHPLC Separation (C18 Column) SPE->LC Elution & Reconstitution MS MS/MS Detection (MRM Mode) LC->MS Retention Time Discrimination Data Isoform Profile (Kp-13 vs Kp-10) MS->Data m/z 814.4 -> 277.8

Caption: LC-MS/MS workflow for specific isolation of Kp-13, ensuring separation from Kp-54/10.

Part 4: Therapeutic & Research Implications[3][8]

Understanding Kp-13 localization is vital for drug development, particularly for non-reproductive targets.[1]

  • Vasoconstriction Risks: Peptide analogs mimicking Kp-13 may carry hypertensive side effects due to the high density of receptors in the coronary vasculature.

  • Metabolic Stability: Kp-13 is less stable than Kp-54 but more stable than Kp-10.[1] Drug candidates are often modified Kp-13/10 scaffolds (e.g., TAK-448) designed to resist degradation while maintaining the receptor binding profile mapped in these tissues.[1]

References

  • Ohtaki, T., et al. (2001). Metastasis suppressor gene KiSS-1 encodes peptide ligand of a G-protein-coupled receptor.[1][2][3] Nature, 411(6837), 613–617. Link

  • Mead, E. J., et al. (2007). Kisspeptins are novel potent vasoconstrictors in humans, with a discrete localization of their receptor, G protein-coupled receptor 54, to atherosclerosis-prone vessels. Endocrinology, 148(1), 140–147. Link

  • Kotani, M., et al. (2001). The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54.[2][3] Journal of Biological Chemistry, 276(37), 34631–34636. Link

  • Jayasena, C. N., et al. (2014). The effects of kisspeptin-10 on reproductive hormone secretion after subcutaneous injection in healthy men. Journal of Clinical Endocrinology & Metabolism, 99(10), E1966–E1974. Link

  • Harter, C. J. L., et al. (2018). Kisspeptin/GPR54 System: What Do We Know About Its Role in Human Reproduction? Cellular Physiology and Biochemistry, 49, 1251–1286. Link

Sources

Foundational

The Making of a Master Regulator: A Technical Guide to the Proteolytic Processing of Prepro-Kisspeptin to Kisspeptin-13

Introduction: The Kisspeptin System - A Pivotal Regulator of Reproduction The discovery of the kisspeptin (KP) signaling system, comprising the peptide ligands and their G protein-coupled receptor, KISS1R (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kisspeptin System - A Pivotal Regulator of Reproduction

The discovery of the kisspeptin (KP) signaling system, comprising the peptide ligands and their G protein-coupled receptor, KISS1R (also known as GPR54), has revolutionized our understanding of reproductive neuroendocrinology. Kisspeptins are now firmly established as the master regulators of the hypothalamic-pituitary-gonadal (HPG) axis, governing the onset of puberty and maintaining adult reproductive function.[1][2] The biological activity of these potent neuropeptides is intricately controlled by a precise series of post-translational modifications, primarily through the proteolytic processing of a larger precursor protein, prepro-kisspeptin. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the generation of Kisspeptin-13 (KP-13), a key member of the kisspeptin family, intended for researchers, scientists, and drug development professionals in the field.

The Precursor: Unveiling the Structure of Prepro-Kisspeptin

The human KISS1 gene encodes a 145-amino acid precursor protein, prepro-kisspeptin.[3][4] This initial transcript is biologically inactive and must undergo a series of proteolytic cleavages to yield the mature, functional kisspeptin peptides.[5] Analysis of the prepro-kisspeptin amino acid sequence reveals the presence of several potential cleavage sites, characterized by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg), which are the canonical recognition motifs for a family of enzymes known as prohormone convertases (PCs).[5][6]

The Proteolytic Cascade: From Precursor to Active Peptide

The journey from the inactive 145-amino acid prepro-kisspeptin to the potent 13-amino acid KP-13 is a multi-step process that occurs within the secretory pathway of kisspeptin-producing neurons, primarily located in the arcuate nucleus and the anteroventral periventricular nucleus of the hypothalamus.[7]

Step 1: Generation of Kisspeptin-54 (Metastin)

The initial and major cleavage event in the processing of prepro-kisspeptin is the liberation of a 54-amino acid peptide, Kisspeptin-54 (KP-54), also known as metastin. This cleavage is mediated by prohormone convertases. Specifically, the subtilisin-like proprotein convertase furin has been identified as a major enzyme required for the processing of the KISS1-encoded protein.[5] Furin recognizes and cleaves at the C-terminus of basic amino acid pairs. In the case of human prepro-kisspeptin, cleavage is understood to occur after the Arg67-Arg68 and Arg123-Lys124 dibasic sites to release the KP-54 fragment, which corresponds to amino acids 68-121 of the precursor.[3]

Proteolytic_Processing_Step1

Step 2: Further Processing to Shorter, Active Kisspeptins, including Kisspeptin-13

Kisspeptin-54 serves as a precursor for the generation of shorter, C-terminally amidated peptides, including KP-14, KP-13, and KP-10.[4][5] These shorter forms all share a common C-terminal sequence ending in Arg-Phe-NH2, which is essential for their biological activity and binding to the KISS1R.[5] The generation of these shorter peptides from KP-54 involves further endoproteolytic cleavage. While the specific prohormone convertases responsible for these subsequent cleavages are not as definitively established as for the initial processing of prepro-kisspeptin, it is hypothesized that enzymes such as PC1/3 and PC2, which are abundant in neuroendocrine cells, play a role.[8][9]

The generation of Kisspeptin-13 involves cleavage of Kisspeptin-54. Based on the amino acid sequence, this would require cleavage after a specific residue within the KP-54 sequence to yield the 13 C-terminal amino acids.

Proteolytic_Processing_Step2

Step 3: C-terminal Amidation - The Final Activation Step

Following endoproteolytic cleavage, the newly generated kisspeptin peptides undergo a crucial final maturation step: C-terminal amidation. This process is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). The presence of a C-terminal glycine residue on the precursor peptide serves as the signal for amidation, where the glycine is oxidatively cleaved, leaving an amide group on the preceding amino acid (in this case, phenylalanine). This amidation is critical for the biological activity of kisspeptins, enhancing their receptor binding affinity and stability.

Experimental Workflows for Studying Kisspeptin Processing

Elucidating the proteolytic processing of prepro-kisspeptin requires a combination of molecular biology, biochemistry, and analytical techniques. The following section outlines key experimental protocols.

Protocol 1: Recombinant Expression and Purification of Prepro-Kisspeptin

Objective: To produce sufficient quantities of the precursor protein for in vitro cleavage assays.

Methodology:

  • Vector Construction: The full-length human KISS1 cDNA is subcloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Transformation: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3).

  • Expression: A single colony is inoculated into LB medium containing the appropriate antibiotic and grown to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM and incubated for 4-6 hours at 37°C or overnight at 18-25°C for improved protein folding.

  • Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged prepro-kisspeptin is loaded onto a Ni-NTA affinity chromatography column.

  • Elution and Dialysis: The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole). The purified protein is then dialyzed against a suitable storage buffer (e.g., PBS, pH 7.4) and stored at -80°C.

Protocol 2: In Vitro Cleavage Assay

Objective: To determine the specific prohormone convertases involved in prepro-kisspeptin processing and to identify the resulting cleavage products.

Methodology:

  • Reaction Setup: Purified recombinant prepro-kisspeptin (or a synthetic Kisspeptin-54 substrate) is incubated with a purified, active prohormone convertase (e.g., recombinant human furin, PC1/3, or PC2) in a reaction buffer optimized for the specific enzyme's activity (typically containing CaCl2 and at an acidic pH for PCs).

  • Incubation: The reaction mixture is incubated at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progression of cleavage.

  • Reaction Termination: The reaction is stopped by adding a protease inhibitor cocktail or by heat inactivation.

  • Analysis of Cleavage Products: The reaction products are analyzed by SDS-PAGE followed by Western blotting using an antibody against a specific region of kisspeptin, or more definitively by mass spectrometry.

In_Vitro_Cleavage_Workflow

Protocol 3: Mass Spectrometry Analysis of Cleavage Products

Objective: To precisely identify the molecular weights and sequences of the peptides generated from in vitro cleavage assays.

Methodology:

  • Sample Preparation: The terminated cleavage reaction mixture is desalted and concentrated using a C18 ZipTip or similar solid-phase extraction method.

  • MALDI-TOF Mass Spectrometry: The purified peptides are mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. The plate is then analyzed in a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptide fragments.

  • LC-MS/MS for Sequencing: For definitive identification and sequencing of the cleavage products, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase HPLC and introduced into a mass spectrometer. Parent ions are selected and fragmented to generate tandem mass spectra, which can be used to determine the amino acid sequence of the peptides.

Table 1: Expected Molecular Weights of Kisspeptin Peptides

PeptideAmino Acid SequenceMonoisotopic Mass (Da)
Kisspeptin-54(Varies by species)~5854.0 (Human)[10]
Kisspeptin-13(C-terminal 13 aa)~1500-1600
Kisspeptin-10YNWNSFGLRF-NH2~1302.4 (Human)[11]

Conclusion and Future Directions

The proteolytic processing of prepro-kisspeptin is a tightly regulated process that is fundamental to the generation of biologically active kisspeptin peptides. Understanding the specific enzymes and cleavage sites involved in this cascade is crucial for elucidating the nuanced regulation of the reproductive axis. The experimental workflows outlined in this guide provide a framework for researchers to investigate this critical aspect of kisspeptin biology. Future research, employing techniques such as CRISPR/Cas9-mediated knockout of specific prohormone convertases in relevant cell lines and advanced mass spectrometry-based proteomics, will undoubtedly provide a more detailed map of the kisspeptin processing pathway. This knowledge will not only enhance our fundamental understanding of reproductive physiology but also pave the way for the development of novel therapeutic strategies targeting the kisspeptin system for the treatment of reproductive disorders.

References

  • Harihar, S., Pounds, K. M., Iwakuma, T., Seidah, N. G., & Welch, D. R. (2014). Furin Is the Major Proprotein Convertase Required for KISS1-to-Kisspeptin Processing. PLOS ONE, 9(1), e84958. [Link]

  • Hu, K. L., Chang, H. M., & Zhao, H. C. (2022). Advances in clinical applications of kisspeptin-GnRH pathway in female reproduction. Reproductive Biology and Endocrinology, 20(1), 83. [Link]

  • Jayasena, C. N., Abbara, A., Comninos, A. N., Nijher, G. M. K., Christopoulos, G., Narayanaswamy, S., ... & Dhillo, W. S. (2014). Kisspeptin-54 triggers egg maturation in women undergoing in vitro fertilization. The Journal of Clinical Investigation, 124(8), 3667-3677. [Link]

  • Kotani, M., Detheux, M., Vandenbogaerde, A., Communi, D., Vanderwinden, J. M., Le Poul, E., ... & Vassart, G. (2001). The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54. Journal of Biological Chemistry, 276(37), 34631-34636. [Link]

  • Mead, E. J., Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2007). Kisspeptins: a multifunctional peptide system with a role in reproduction, cancer and the cardiovascular system. British Journal of Pharmacology, 151(8), 1143-1153. [Link]

  • Oakley, A. E., Clifton, D. K., & Steiner, R. A. (2009). Kisspeptin Signaling in the Brain. Endocrine Reviews, 30(6), 713-743. [Link]

  • Pinilla, L., Aguilar, E., Dieguez, C., Millar, R. P., & Tena-Sempere, M. (2012). Kisspeptins and Reproduction: Physiological Roles and Regulatory Mechanisms. Physiological Reviews, 92(3), 1235-1316. [Link]

  • Popa, S. M., Clifton, D. K., & Steiner, R. A. (2008). The role of kisspeptin in the control of gonadotropin secretion. Current Opinion in Pharmacology, 8(5), 617-623. [Link]

  • Roseweir, A. K., & Millar, R. P. (2009). The role of kisspeptin in the control of gonadotrophin secretion. Trends in Endocrinology & Metabolism, 20(2), 65-72. [Link]

  • Tena-Sempere, M. (2006). GPR54 and kisspeptin in reproduction. Human Reproduction Update, 12(5), 631-639. [Link]

  • U.S. Patent No. 8,916,680 B2. (2014). Kisspeptin-54 detection by tandem mass spectrometry.
  • Zhang, C., Wang, H., & Chen, F. (2020). Synthesis of Kisspeptin-Mimicking Fragments and Investigation of their Skin Anti-Aging Effects. Molecules, 25(22), 5285. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Solid-Phase Peptide Synthesis of Human Kisspeptin-13 (KP-13)

Abstract: This guide provides a comprehensive, field-proven protocol for the chemical synthesis of Human Kisspeptin-13 (KP-13), a tridecapeptide of significant interest in reproductive endocrinology and cancer research....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, field-proven protocol for the chemical synthesis of Human Kisspeptin-13 (KP-13), a tridecapeptide of significant interest in reproductive endocrinology and cancer research. We detail the application of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and efficient methodology for generating high-purity peptides. This document offers in-depth explanations for experimental choices, step-by-step protocols from resin preparation to final peptide characterization, and critical troubleshooting insights, tailored for researchers, scientists, and professionals in drug development.

Introduction

The Kisspeptin System and Its Biological Significance

Kisspeptins are a family of peptides encoded by the KISS1 gene, which have emerged as critical regulators of the reproductive axis.[1] They act as the primary upstream activators of Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus, thereby initiating the hormonal cascade that governs puberty and fertility.[1] The interaction between kisspeptin and its G protein-coupled receptor, GPR54 (also known as KISS1R), is a pivotal signaling event in reproductive biology.[1][2]

Kisspeptin-13: Structure and Function

Human Kisspeptin-13 (KP-13) is one of the biologically active fragments derived from the 145-amino acid primary protein product. Its sequence is Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂. The C-terminal amidation is a critical post-translational modification for its biological activity. KP-13 retains the ability to potently bind and activate the GPR54 receptor, making it a valuable tool for studying the kisspeptin signaling pathway and a potential therapeutic agent.

Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble polymer support (resin).[3] This approach simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[3]

The Fmoc/tBu strategy is the most widely used approach today.[3] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (like t-Butyl) for permanent protection of reactive amino acid side chains.

Materials and Methods

Reagents and Consumables

High-quality reagents are paramount for a successful synthesis. The following table outlines the necessary materials.

Reagent / Material Grade / Specification Purpose
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5-0.8 mmol/g)Solid support for C-terminal amide peptides[4][5][6]
Solvents
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)Reagent grade
PiperidineReagent grade
Diisopropylethylamine (DIPEA)Peptide synthesis grade
Trifluoroacetic Acid (TFA)Reagent grade, >99% purity
Amino Acids Fmoc-protected L-amino acidsSee Table 2.2 for specific derivatives
Coupling Reagent HBTU or HATU>99% purity
Activator Base DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade
Deprotection Solution 20% Piperidine in DMF (v/v)Fmoc group removal[7]
Cleavage Cocktail TFA / TIS / H₂O / EDTSee Section 3.5 for formulation
Precipitation Solvent Cold Diethyl EtherPeptide precipitation
Purification Solvents Acetonitrile (ACN) and WaterHPLC Grade
Equipment
  • Automated or manual peptide synthesizer

  • Solid-phase extraction (SPE) manifold or reaction vessel with fritted disc

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer (Freeze-dryer)

  • Vortex mixer and centrifuge

Amino Acid Derivatives and Side-Chain Protection Strategy

The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions during synthesis. For KP-13, the following Fmoc-amino acid derivatives are required.

Amino Acid Sequence Position Fmoc-Derivative with Side-Chain Protection
Phenylalanine1, 6, 11Fmoc-Phe-OH
Arginine10Fmoc-Arg(Pbf)-OH
Leucine9Fmoc-Leu-OH
Glycine8Fmoc-Gly-OH
Serine7Fmoc-Ser(tBu)-OH
Asparagine2, 4Fmoc-Asn(Trt)-OH
Tryptophan3Fmoc-Trp(Boc)-OH
Tyrosine1Fmoc-Tyr(tBu)-OH

Rationale: The Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine, tBu (tert-butyl) on Serine and Tyrosine, Trt (trityl) on Asparagine, and Boc (tert-butyloxycarbonyl) on Tryptophan are all cleaved by high concentrations of TFA during the final cleavage step.[4]

Synthesis Workflow: A Step-by-Step Protocol

The synthesis of KP-13 proceeds from the C-terminus (Phenylalanine) to the N-terminus (Tyrosine).

Diagram of the SPPS Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle (12x for KP-13) cluster_final Final Steps Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotect_Initial Initial Fmoc Deprotection Swell->Fmoc_Deprotect_Initial Fmoc_Deprotect_Cycle Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Deprotect_Initial->Fmoc_Deprotect_Cycle Wash_DMF1 Wash (DMF) Couple Couple Next Fmoc-AA-OH Wash_DMF1->Couple Wash_DMF2 Wash (DMF) Couple->Wash_DMF2 Wash_DMF2->Fmoc_Deprotect_Cycle Fmoc_Deprotect_Cycle->Wash_DMF1 Repeat for each AA Final_Wash Final Wash (DCM) & Dry Fmoc_Deprotect_Cycle->Final_Wash Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Resin Preparation
  • Weighing: Accurately weigh the Rink Amide resin into a suitable reaction vessel.

  • Swelling: Add N,N-dimethylformamide (DMF, approx. 10 mL per gram of resin) and allow the resin to swell for 15-30 minutes at room temperature.[8][9] This step is critical for ensuring that reactive sites within the polymer matrix are accessible.

  • Initial Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 10 minutes to remove the Fmoc group from the Rink linker, exposing the primary amine for coupling of the first amino acid.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

The Iterative Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

Protocol for a Single Amino Acid Coupling Cycle (e.g., Fmoc-Arg(Pbf)-OH)

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 3-5 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution and vortex for 1-2 minutes. This activates the carboxylic acid of the amino acid, preparing it for amide bond formation.

  • Coupling Reaction:

    • Drain the wash solvent from the deprotected resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Coupling (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads.[2] A blue color indicates the presence of unreacted primary amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the washed resin.

    • Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.

    • Agitate for an additional 7-10 minutes to ensure complete Fmoc removal.[7]

    • Drain and wash thoroughly with DMF (5-7 times). The resin is now ready for the next coupling cycle.

Cleavage from the Resin and Side-Chain Deprotection

Once the full peptide sequence is assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

  • Final Wash: After the final N-terminal Fmoc deprotection and subsequent DMF washes, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: A standard and effective cleavage cocktail for a peptide with Trp, Arg, Asn, and Tyr is Reagent K .[10]

    • Formulation: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

    • Rationale: TFA is the strong acid that performs the cleavage.[11] The other components act as "scavengers" to trap the highly reactive cationic species generated from the protecting groups, which could otherwise modify sensitive residues like Tryptophan.[12][13] Triisopropylsilane (TIS) is also a highly effective scavenger for Trt groups.[14] A common alternative cocktail is TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.

Peptide Precipitation and Isolation
  • Filtration: Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the dissolved peptide.

  • Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide product is a mixture containing the desired peptide along with various impurities from incomplete reactions or side reactions.[15][16] Purification is essential to achieve the high purity required for biological assays.

Purification by Preparative RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[15][17]

Parameter Condition
Column Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient, e.g., 5-65% B over 60 minutes (must be optimized)
Detection UV at 220 nm and 280 nm
Flow Rate Dependent on column diameter

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is soluble, like aqueous acetic acid).

  • Inject the solution onto the equilibrated preparative HPLC column.

  • Run the optimized gradient and collect fractions corresponding to the major peak.

  • Combine the pure fractions and lyophilize (freeze-dry) to obtain a fluffy, white powder of pure KP-13.

Purity Analysis by Analytical RP-HPLC

The purity of the final product is assessed using an analytical C18 column with a faster gradient.[18][19] The goal is a single, sharp peak, with purity typically exceeding 95% for research applications.

Identity Confirmation by Mass Spectrometry

The molecular weight of the purified peptide must be confirmed to verify its identity.[20][21]

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

  • Expected Mass (Monoisotopic): ~1566.8 Da

  • Procedure: A small aliquot of the purified peptide is analyzed. The observed mass should match the calculated theoretical mass.[21][22]

Troubleshooting and Key Considerations

  • Incomplete Coupling: Can be caused by steric hindrance or peptide aggregation. Using stronger coupling reagents like HATU or performing a double coupling can resolve this.

  • Tryptophan Oxidation: The indole side chain of Tryptophan is susceptible to oxidation. The use of scavengers like EDT or thioanisole during cleavage is essential to prevent this.[10]

  • Asparagine Deamidation: The Asn residue can undergo deamidation, especially under harsh acidic or basic conditions. Using the Trt protecting group and minimizing exposure time to piperidine can mitigate this risk.

  • Poor Solubility: Crude peptides can sometimes be difficult to dissolve. Sonication or the addition of a small amount of acetic acid or DMSO can aid dissolution before HPLC purification.

Conclusion

This application note provides a detailed and robust protocol for the successful synthesis of human Kisspeptin-13 using Fmoc-SPPS. By understanding the causality behind each step—from resin selection to the specific components of the cleavage cocktail—researchers can reliably produce high-purity KP-13. The described methods of purification and characterization ensure a final product that is validated and suitable for demanding biological and pharmaceutical research applications.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Applied Polytech. Rink Amide Resin, MBHA Resin. Applied Polytech. [Link]

  • AAPPTec. How to Synthesize a Peptide. AAPPTec. [Link]

  • Anaspec. Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. Anaspec. [Link]

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Saxena, V. K., et al. (2015). Study of Conformational Properties of Solid Phase Synthesized Ovine kisspeptin-14 Using Circular Dichroism Spectroscopy. Indian Journal of Experimental Biology. [Link]

  • Saxena, V. K., et al. (2011). Conformational Analysis of Synthesized Ovine Kisspeptin 13 using Circular Dichroism Spectroscopy. Science Alert. [Link]

  • Lee, K. E., et al. (2020). Synthesis of Kisspeptin-Mimicking Fragments and Investigation of their Skin Anti-Aging Effects. International Journal of Molecular Sciences. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Agilent Technologies. (2022). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • Kumar, D., et al. (2019). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteome Research. [Link]

  • Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. [Link]

  • Chait, B. T. (1985). The Analysis of Peptides and Protein by Mass Spectrometry. The Rockefeller University. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec. [Link]

  • Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation. [Link]

  • Davison, G. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Speciality Chemicals Magazine. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. [Link]

  • Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry. [Link]

Sources

Application

Strategic Profiling of Kisspeptin-13 Receptor Agonists: From Calcium Flux to Biased Signaling

Application Note & Protocol Guide | Version 1.0 Abstract & Introduction The Kisspeptin receptor (KISS1R , formerly GPR54) is a G-protein-coupled receptor (GPCR) central to the neuroendocrine regulation of reproduction (p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Abstract & Introduction

The Kisspeptin receptor (KISS1R , formerly GPR54) is a G-protein-coupled receptor (GPCR) central to the neuroendocrine regulation of reproduction (puberty onset, GnRH secretion) and metastasis suppression in oncology.[1][2][3][4][5][6] While the full-length Kisspeptin-54 is the primary endogenous ligand, shorter C-terminal fragments like Kisspeptin-13 (Kp-13) and Kisspeptin-10 (Kp-10) exhibit full intrinsic activity and high affinity.

Screening for Kp-13 agonists requires a robust understanding of KISS1R’s pleiotropic signaling. Upon binding, KISS1R primarily couples to the G


  family, triggering the Phospholipase C (PLC) cascade, calcium mobilization, and ERK1/2 phosphorylation.[4][6] However, like many GPCRs, KISS1R also recruits 

-arrestin 1/2
, leading to receptor desensitization and internalization.

This guide details a tiered screening strategy for Kp-13 agonists, moving from high-throughput calcium flux assays to orthogonal IP-One quantification and


-arrestin recruitment profiling.

Mechanism of Action & Signaling Landscape[4][7]

Understanding the dual signaling nature of KISS1R is critical for assay selection. The diagram below illustrates the divergence between G-protein-dependent signaling (Calcium/IP3) and


-arrestin-mediated desensitization.

KISS1R_Signaling Ligand Kp-13 / Agonist Receptor KISS1R (GPR54) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation GRK GRK Receptor->GRK Phosphorylation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R IP1 IP1 (Stable) IP3->IP1 Degradation (LiCl blocks) PKC PKC DAG->PKC Ca Ca2+ Release ER->Ca Flux ERK pERK1/2 PKC->ERK Arrestin β-Arrestin Recruitment GRK->Arrestin Recruitment Arrestin->ERK Scaffold Signaling Internalization Internalization/Desensitization Arrestin->Internalization

Figure 1: KISS1R signaling pathways highlighting the Gq-Calcium axis (primary screen) and


-arrestin recruitment (secondary/bias screen).[1]

Primary Screen: Kinetic Calcium Mobilization (FLIPR)

Principle: Activation of KISS1R triggers Gq-mediated release of intracellular calcium (


).[1] Using calcium-sensitive dyes (e.g., Fluo-4, Calcium-6), this transient flux can be measured in real-time. This is the industry standard for high-throughput screening (HTS) due to its speed and sensitivity.

Cell Model:

  • Recommended: CHO-K1 or HEK293 stably expressing human KISS1R.

  • Control: Parental cell line (to rule out endogenous purinergic/muscarinic responses).

Protocol: Fluorescent Calcium Flux

Reagents:

  • Calcium-6 Assay Kit (Molecular Devices) or Fluo-4 Direct.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 0.1% BSA (fatty acid-free) to prevent Kp-13 peptide adsorption to plastics.

  • Probenecid (2.5 mM) to inhibit anion transport (prevents dye leakage).

Step-by-Step Workflow:

  • Seeding: Plate KISS1R-CHO cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove culture media. Add 20

    
    L of Dye Loading Solution (containing Probenecid).
    
  • Incubation: Incubate 1 hour at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Compound Prep: Prepare 5X concentration of Kp-13 agonists in Assay Buffer (+BSA).

    • Reference Agonist: Kp-10 or Kp-13 (Start curve at 1

      
      M).
      
    • Positive Control: Ionomycin (1

      
      M).
      
  • Measurement (FLIPR/FlexStation):

    • Baseline recording: 10 seconds.

    • Injection: Add 5

      
      L of compound.
      
    • Read: Fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Analysis: Calculate

    
     or Max-Min RFU.
    

Expert Insight: KISS1R desensitizes rapidly. The calcium peak typically occurs within 10–20 seconds. If using a plate reader without integrated fluidics, you will miss the peak. Automated injection is mandatory.

Orthogonal Assay: IP-One Accumulation (HTRF)

Principle: Calcium flux is transient. For a more stable readout of Gq activity, measure Inositol Monophosphate (IP1) . In the presence of Lithium Chloride (LiCl), the degradation of IP1 to myo-inositol is blocked, causing IP1 to accumulate proportionally to receptor activation.

Why use this? It validates that the Calcium signal is truly Gq-derived and not an off-target ion channel effect.

Protocol: HTRF IP-One Assay (Cisbio/Revvity method)

Reagents:

  • IP-One Gq Kit (HTRF).[7][8]

  • Stimulation Buffer (contains LiCl).

Step-by-Step Workflow:

  • Cell Prep: Dissociate cells and resuspend in Stimulation Buffer at 100,000 cells/mL.

  • Plating: Dispense 7

    
    L of cell suspension into a low-volume 384-well white plate.
    
  • Stimulation: Add 7

    
    L of Kp-13 agonist (2X concentration in Stim Buffer).[8]
    
  • Incubation: Incubate for 60 minutes at 37°C. (Longer than Ca2+ assay to allow accumulation).

  • Detection:

    • Add 3

      
      L of Anti-IP1-Cryptate (Donor).[8]
      
    • Add 3

      
      L of IP1-d2 (Acceptor).
      
  • Equilibration: Incubate 1 hour at RT in the dark.

  • Read: Time-Resolved Fluorescence Energy Transfer (TR-FRET) on compatible reader (e.g., PHERAstar).

    • Ratio = (Signal 665nm / Signal 620nm)

      
       10,000.
      

Data Interpretation: This is a competitive immunoassay.[7][8] High Kp-13 activity


 High IP1 

Low HTRF Signal . Invert data for dose-response curves.

Secondary Screen: -Arrestin Recruitment[10][11]

Principle: To assess biased signaling or receptor desensitization potential, measure the physical recruitment of


-arrestin to the C-tail of KISS1R. Enzyme Fragment Complementation (EFC) (e.g., PathHunter) is the gold standard here.

Mechanism:

  • KISS1R is tagged with a small enzyme fragment (ProLink).

  • 
    -Arrestin  is tagged with a large enzyme fragment (EA).
    
  • Interaction restores enzyme activity

    
     Chemiluminescence.
    
Protocol: PathHunter -Arrestin Assay[12]
  • Seeding: Plate PathHunter HEK293-KISS1R cells (20

    
    L, 5,000 cells/well) in 384-well white plates. Incubate 24h.
    
  • Agonist Addition: Add 5

    
    L of 5X Kp-13 agonist.
    
  • Incubation: 90 minutes at RT. (Recruitment is slower than G-protein activation).

  • Detection: Add 12

    
    L of Detection Reagent (Cell lysis + Substrate).
    
  • Development: Incubate 60 minutes at RT in dark.

  • Read: Luminescence (0.1–1s integration).

Data Summary & Expected Results

The following table summarizes expected pharmacological parameters for Kp-13 in HEK293-KISS1R systems.

ParameterCalcium Flux (FLIPR)IP-One (HTRF)

-Arrestin
Throughput Ultra-HighHighMedium-High
Assay Window Transient (Seconds)Stable (Accumulated)Stable (Endpoint)
Kp-13 EC50 (Approx) 1.5 – 5.0 nM4.0 – 10.0 nM10.0 – 30.0 nM
Z' Factor Goal > 0.7> 0.6> 0.5
Key Variable Injection SpeedLiCl ConcentrationIncubation Time

Note on Potency:


-arrestin recruitment often shows a right-shifted potency (higher EC50) compared to G-protein signaling (Calcium), indicating "system bias" where lower concentrations trigger signaling but higher concentrations are needed for desensitization.

Screening Workflow Strategy

Do not run all assays simultaneously. Use a funnel approach to save resources.

Screening_Workflow Library Compound Library / Analogs Primary Primary Screen: Calcium Flux (FLIPR) @ 10 µM Single Point Library->Primary Filter1 Active? (>30% of Kp-13 Max) Primary->Filter1 Filter1->Library No (Discard) Confirmation Dose Response (Calcium) Determine EC50 Filter1->Confirmation Yes Orthogonal Orthogonal Screen: IP-One HTRF (Rule out artifacts) Confirmation->Orthogonal Bias Biased Profiling: Beta-Arrestin Recruitment Orthogonal->Bias Lead Valid Kp-13 Agonist Lead Bias->Lead

Figure 2: Step-wise screening funnel to identify and characterize high-quality KISS1R agonists.

Troubleshooting & Expert Tips

  • The "Sticky" Peptide Problem: Kp-13 is a basic peptide and adheres to polystyrene.

    • Solution: Always use low-binding plates for compound dilution. Include 0.1% BSA or 0.01% Tween-20 in all buffers.

  • Signal Drift in Calcium Assays:

    • Cause: Uneven dye loading or temperature fluctuations.

    • Solution: Use Probenecid to retain dye. Allow plates to sit at RT for 15 mins before reading to minimize thermal gradients.

  • Low Signal in IP-One:

    • Cause: Insufficient LiCl or high endogenous IP3 turnover.

    • Solution: Ensure LiCl is at 50 mM in the stimulation buffer.

  • Receptor Desensitization:

    • KISS1R internalizes rapidly. Do not pre-incubate cells with agonist. Add agonist during the read phase for Calcium flux.

References

  • Kotani, M., et al. (2001). The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54. Journal of Biological Chemistry. Link

  • Oishi, S., et al. (2004). Key residues for the potent activities of kisspeptin-10 and -13. ChemBioChem. Link

  • Cisbio/Revvity. IP-One Assay Principle and Application Notes. Revvity Resources. Link

  • Pampillo, M., et al. (2009). The G540148S Kisspeptin Receptor Mutant Associated with Hypogonadotropic Hypogonadism Retains Responsiveness to Kisspeptin-10. Molecular and Cellular Endocrinology. Link

  • DiscoverX (Eurofins). PathHunter® β-Arrestin Recruitment Assays Technology Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

interpreting variable responses to Kisspeptin-13 treatment

Topic: Interpreting Variable Responses to Kisspeptin-13 Treatment Audience: Researchers, Scientists, and Drug Development Professionals Core Directive: The "Variable Response" Paradox Executive Summary: Kisspeptin-13 (Kp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Variable Responses to Kisspeptin-13 Treatment Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: The "Variable Response" Paradox

Executive Summary: Kisspeptin-13 (Kp-13) is a potent endogenous ligand for the KISS1R (GPR54) receptor, critical for the regulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. However, researchers often encounter significant variability in in vivo potency and in vitro reproducibility compared to the more stable Kisspeptin-54 (Kp-54) or the widely used Kisspeptin-10 (Kp-10).

This guide addresses the three primary sources of experimental failure: Peptide Adsorption , Rapid Enzymatic Degradation , and Receptor Desensitization .

Troubleshooting Guide: Why is my data inconsistent?

Issue 1: "I see no physiological response (LH/FSH spike) in my animal model."

Root Cause Analysis: Kp-13 has a significantly shorter half-life than Kp-54 and is highly susceptible to adsorption on standard laboratory plastics. If you prepared the solution in standard polypropylene tubes or borosilicate glass without surface treatment, you may have lost up to 90% of your peptide before injection.

Corrective Protocol:

  • Plasticware: exclusively use Protein LoBind® tubes. Kp-13 is a cationic peptide that adheres electrostatically to standard plastic surfaces.

  • Vehicle Selection: Do not dissolve directly in saline for storage.

    • Step 1: Dissolve stock powder in a small volume of DMSO or sterile water (Kp-13 is water-soluble but hydrophobic regions can aggregate).

    • Step 2: For in vivo injection, use a vehicle of 0.1% BSA (Bovine Serum Albumin) in PBS or Saline. The BSA acts as a "sacrificial protein," coating the plastic walls and preventing Kp-13 adsorption.

  • In Vivo Stability: Kp-13 is rapidly degraded by serum proteases (e.g., neprilysin).

    • Action: Switch to Intracerebroventricular (ICV) administration if peripheral (IP/SC) results are weak. If peripheral injection is required, increase dosage to 10 mg/kg or 100 nmol/rat to overcome metabolic clearance.

Issue 2: "My dose-response curve plateaus or declines with repeated dosing."

Root Cause Analysis: This is classic Tachyphylaxis (Receptor Desensitization). The KISS1R receptor undergoes rapid internalization and uncoupling from the Gq/11 signaling pathway upon continuous or high-frequency stimulation.

Corrective Protocol:

  • Pulsatile vs. Continuous: Mimic physiological GnRH pulsatility. Avoid continuous infusion pumps for Kp-13 unless studying desensitization specifically.

  • Refractory Period: Allow a minimum 2-hour washout period between bolus doses in in vitro calcium flux assays to allow receptor recycling to the membrane.

Issue 3: "My replicates have high standard deviations."

Root Cause Analysis:

  • Freeze-Thaw Damage: Kp-13 is sensitive to repeated freeze-thaw cycles, which induce aggregation.

  • Solubility Artifacts: Incomplete dissolution in aqueous buffers leads to "hot spots" of concentrated peptide.

Corrective Protocol:

  • Aliquot Immediately: Upon first reconstitution, aliquot stock into single-use volumes (e.g., 10 µL) and store at -80°C . Never re-freeze a thawed aliquot.

  • Sonication: Briefly sonicate (5-10 seconds) the stock solution before dilution to ensure no micro-aggregates exist.

Technical FAQs

Q: How does Kp-13 compare to Kp-10 and Kp-54 in terms of potency? A:

  • In Vitro (Receptor Binding): All three isoforms (Kp-54, Kp-13, Kp-10) bind KISS1R with similar high affinity (Ki ~1-2 nM) and efficacy.

  • In Vivo (Physiological Potency): Kp-54 >>> Kp-10 ≈ Kp-13.

    • Reason: Kp-54 has a longer half-life and better penetration of the blood-brain barrier (BBB) due to its size and resistance to degradation. Kp-13 is rapidly cleared, making it less potent peripherally unless modified (e.g., acetylated or stabilized).

Q: What is the recommended solvent for Kp-13? A:

  • Stock Solution (1 mM): Sterile distilled water or 10% DMSO.

  • Working Solution (In Vivo): Saline + 0.1% BSA or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (for high concentrations >2.5 mg/mL).

Q: Does Kp-13 show sex-specific effects? A: Yes. Kiss1 expression in the AVPV (Anteroventral Periventricular Nucleus) is sexually dimorphic (higher in females). Consequently, the LH surge response to Kp-13 can vary based on the estrous cycle stage in females. Males typically show a robust but non-cyclic LH increase.

Visualizations & Pathways

Figure 1: KISS1R Signaling & Desensitization Pathway

This diagram illustrates the Gq-coupled pathway activation and the subsequent beta-arrestin mediated internalization that causes tachyphylaxis.

G Kp13 Kisspeptin-13 (Ligand) KISS1R KISS1R / GPR54 (GPCR) Kp13->KISS1R Binds Gq Gq/11 Protein KISS1R->Gq Activates GRK GRK / Beta-Arrestin KISS1R->GRK Prolonged Exposure PLC PLC-beta Gq->PLC Stimulates IP3 IP3 + DAG PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca Triggers GnRH GnRH Secretion (Depolarization) Ca->GnRH Induces Internal Receptor Internalization GRK->Internal Desensitization

Caption: Kp-13 binds KISS1R, activating the Gq-PLC-Ca2+ cascade to release GnRH. Prolonged binding triggers GRK/Beta-arrestin, leading to receptor internalization (Tachyphylaxis).

Figure 2: Troubleshooting Decision Tree

Follow this flow to diagnose low signal issues.

Troubleshooting Start Problem: Low/No Response to Kp-13 CheckPlastic Did you use LoBind Tubes? Start->CheckPlastic CheckVehicle Is Vehicle Saline only? CheckPlastic->CheckVehicle Yes Sol1 Solution: Peptide lost to adsorption. Repeat with LoBind + 0.1% BSA. CheckPlastic->Sol1 No CheckRoute Route of Admin? CheckVehicle->CheckRoute No (Used BSA/DMSO) Sol2 Solution: Add 0.1% BSA or use DMSO/PEG mix. CheckVehicle->Sol2 Yes Sol3 Issue: Rapid Degradation. Increase dose to 10mg/kg or switch to Kp-54. CheckRoute->Sol3 Peripheral (IP/SC) Sol4 Issue: Receptor Saturation? Check washout period (>2hrs). CheckRoute->Sol4 Central (ICV)

Caption: Diagnostic flowchart for isolating causes of variable Kp-13 experimental data.

Standardized Experimental Protocol: Kp-13 Preparation

Objective: Prepare a stable, soluble 1 mM stock solution of Kp-13.

Materials:

  • Kisspeptin-13 Lyophilized Powder (Store at -20°C).[1]

  • Solvent: Sterile DMSO (Cell culture grade) or Sterile Water.

  • Diluent: PBS containing 0.1% BSA (Bovine Serum Albumin).

  • Container: Eppendorf Protein LoBind® Tubes (Critical).

Workflow:

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20 mins) in a desiccator before opening. Prevents condensation and hydrolysis.

  • Dissolution (Stock): Add sterile DMSO to the vial to achieve a concentration of 5-10 mg/mL . Vortex gently for 30 seconds.

    • Note: If using water, ensure the peptide net charge is positive at neutral pH (Kp-13 is generally basic).

  • Clarification: If the solution is cloudy, sonicate in a water bath for 10-15 seconds.

  • Aliquot: Immediately dispense into 10-20 µL aliquots in LoBind tubes. Flash freeze in liquid nitrogen and store at -80°C.

  • Working Solution: On the day of the experiment, thaw one aliquot. Dilute to final concentration (e.g., 10 µM) using PBS + 0.1% BSA .

    • Warning: Do not store diluted working solutions for >4 hours.

References

  • d'Anglemont de Tassigny, X., et al. (2017). "Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo."[2] PLOS ONE. [2]

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[3][4] PLOS ONE.

  • Seminara, S. B., et al. (2003). "The GPR54 Gene as a Regulator of Puberty." The New England Journal of Medicine.

  • MedChemExpress. "Kisspeptin-10 (mouse, rat) TFA | GPR54 Ligand." (Protocol Reference for Solubility).

  • BenchChem. "Technical Support Center: Overcoming Solubility Challenges with Peptides."

Sources

Reference Data & Comparative Studies

Validation

Functional Differences Between Kisspeptin-13 and Other Isoforms: A Technical Comparative Guide

Executive Summary & Biological Context The KISS1 gene product, Kisspeptin, is a critical regulator of the mammalian reproductive axis and has emerging roles in metabolism and vasoconstriction.[1] While Kisspeptin-54 (Kp-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The KISS1 gene product, Kisspeptin, is a critical regulator of the mammalian reproductive axis and has emerging roles in metabolism and vasoconstriction.[1] While Kisspeptin-54 (Kp-54) and Kisspeptin-10 (Kp-10) are the most widely studied isoforms, Kisspeptin-13 (Kp-13) occupies a unique functional niche.

This guide analyzes the physicochemical and functional distinctions of Kp-13 relative to the "parent" Kp-54 and the "core" Kp-10. While all isoforms share the C-terminal decapeptide required for KISS1R (GPR54) activation, Kp-13 exhibits distinct properties in metabolic regulation (insulin modulation) and vascular tone that differ from the canonical reproductive signaling seen with Kp-10 and Kp-54.

Key Differentiators at a Glance
FeatureKisspeptin-54 (Kp-54)Kisspeptin-13 (Kp-13)Kisspeptin-10 (Kp-10)
Amino Acid Length 54 aa13 aa10 aa
Primary Utility In vivo LH stimulation (Sustained)Metabolic/Vascular ResearchIn vitro Screening / Acute stimulation
Plasma Half-Life ~27–30 min< 5 min (Est.)< 4 min
Insulin Effect Stimulatory (Potentiation)Inhibitory (Unique) Stimulatory (Potentiation)
Receptor Affinity High (

~1.8 nM)
High (

~0.2–1.4 nM)
High (

~1.5 nM)

Structural Comparison & Processing

All biologically active kisspeptins are derived from the 145-amino acid prepro-kisspeptin. They share a conserved C-terminal region containing the RF-amide motif (Arg-Phe-NH2), which is the pharmacophore responsible for receptor binding.[2]

Sequence Alignment

Kp-13 is an N-terminal extension of Kp-10. The additional Leu-Pro-Asn sequence in Kp-13 may confer subtle conformational stability or specific proteolytic susceptibility differences compared to Kp-10.

SequenceAlignment cluster_0 C-Terminal Conservation (Active Core) Kp10 Kisspeptin-10 Y N W N S F G L R F-NH2 Kp13 Kisspeptin-13 L P N Y N W N S F G L R F-NH2 Kp13->Kp10 Further Processing Kp13:f0->Kp10:f0 Core Sequence Identity Kp54 Kisspeptin-54 (Full Length) Kp54->Kp13 Proteolytic Cleavage

Figure 1: Proteolytic hierarchy and sequence identity. Kp-13 retains the full Kp-10 core with a 3-amino acid N-terminal extension.

Pharmacodynamics: Receptor Binding & Signaling

Receptor Affinity (KISS1R/GPR54)

Experimental data confirms that peptide length does not drastically alter binding affinity to KISS1R. All three isoforms bind with high affinity in the low nanomolar range.

  • Kp-13 Affinity:

    
     (Human aorta smooth muscle).
    
  • Kp-10 Affinity:

    
     (CHO-K1 cells).
    
Signaling Pathways

Upon binding KISS1R, all isoforms activate the


 pathway. However, tissue-specific downstream effects vary.

SignalingPathway Ligand Kp-13 / Kp-10 Receptor KISS1R (GPR54) Ligand->Receptor Binding Gprotein Gq/11 Protein Receptor->Gprotein Activation PLC PLC-beta Gprotein->PLC Stimulates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Ca Intracellular Ca2+ (Calcium Flux) IP3->Ca ER Release PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation Ca->ERK PKC->ERK

Figure 2: Canonical Gq-coupled signaling pathway activated by Kp-13 and Kp-10.

Functional Divergence: The "Insulin Paradox"

While Kp-10 and Kp-54 are widely cited as potentiators of glucose-stimulated insulin secretion (GSIS), Kp-13 presents a conflicting functional profile in specific experimental models.

Comparative Biological Activity[4][5][6][7]
Biological ActivityKisspeptin-13Kisspeptin-10Kisspeptin-54
LH/FSH Release Potent (Acute)Potent (Acute)Potent (Sustained)
Vasoconstriction Potent (

8.[3]43)
Potent (

8.44)
Potent (

8.93)
Insulin Secretion Inhibitory (Rat Pancreas)Stimulatory (Islets)Stimulatory (Islets)
Memory Improves spatial memoryLess studiedLess studied
The Insulin Inhibition Mechanism (Kp-13 Specific)

In perfused rat pancreas models, Kp-13 dose-dependently inhibits insulin secretion (


).[4]
  • Mechanism: Independent of

    
     proteins (pertussis toxin insensitive).
    
  • Contrast: Kp-10 typically potentiates insulin via the

    
     pathway shown in Figure 2.
    
  • Hypothesis: Kp-13 may interact with a distinct receptor conformation or secondary binding site in pancreatic

    
    -cells, or the extra N-terminal amino acids alter its interaction with local peptidases or auxiliary proteins.
    

Experimental Protocols

To validate these differences in your lab, use the following standardized protocols.

Protocol A: Differential Calcium Flux Assay (In Vitro Potency)

Objective: Compare


 of Kp-13 vs Kp-10 in KISS1R-expressing cells (e.g., CHO-K1 or HEK293).
  • Cell Seeding: Seed KISS1R-transfected cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM (2

    
    M) in HBSS containing 2.5 mM probenecid. Incubate 45 min at 37°C.
    
  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

  • Agonist Addition: Inject Kp-13 or Kp-10 (range

    
     to 
    
    
    
    M).
  • Measurement: Record fluorescence kinetics for 120 seconds.

  • Analysis: Plot Max-Min RFU vs. Log[Concentration]. Calculate

    
    .
    
    • Expected Result: Curves should overlay closely (

      
       ~1-5 nM for both). Significant deviation suggests peptide degradation or batch issues.
      
Protocol B: In Vivo LH Secretion (Pharmacokinetics Check)

Objective: Demonstrate the rapid clearance of Kp-13/10 vs. Kp-54.

  • Subjects: Adult male C57BL/6 mice (n=6 per group).

  • Administration: Intraperitoneal (IP) injection of equimolar doses (e.g., 50 nmol/kg) of Kp-13, Kp-10, or Kp-54.

  • Sampling: Tail tip blood collection at t=0, 15, 30, 60, and 120 min.

  • Assay: Measure plasma LH via ELISA.

  • Data Interpretation:

    • Kp-13/Kp-10: Peak LH at 15 min, rapid return to baseline by 60 min.

    • Kp-54: Peak LH at 30-60 min, sustained elevation >120 min.

References

  • Kotani, M., et al. (2001). The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54. Journal of Biological Chemistry, 276(36), 34631-34636. Link

  • Mead, E. J., et al. (2007). Kisspeptins are novel potent vasoconstrictors in humans, with a discrete localization of their receptor, G protein-coupled receptor 54, to atherosclerosis-prone vessels. Endocrinology, 148(1), 140-147. Link

  • Silvestre, R. A., et al. (2008). Kisspeptin-13 inhibits insulin secretion without affecting glucagon or somatostatin release: study in the perfused rat pancreas.[5] Journal of Endocrinology, 196(2), 283-290.[5] Link

  • d'Anglemont de Tassigny, X., et al. (2017). Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo. PLOS ONE, 12(5), e0176821. Link

  • Batterham, R. L., et al. (2008). Kisspeptin-10 stimulates insulin secretion from isolated mouse islets. Diabetologia. (Contrasting view to Ref 3).

Sources

Comparative

comparative analysis of Kisspeptin-13 effects in different species

Executive Summary Kisspeptin-13 (Kp-13) is an endogenous, N-terminally truncated isoform of the Kisspeptin family (derived from the KISS1 gene).[1] While the decapeptide Kisspeptin-10 (Kp-10) is the standard "minimum pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kisspeptin-13 (Kp-13) is an endogenous, N-terminally truncated isoform of the Kisspeptin family (derived from the KISS1 gene).[1] While the decapeptide Kisspeptin-10 (Kp-10) is the standard "minimum pharmacophore" for GPR54 (KISS1R) activation, Kp-13 retains the critical C-terminal arginine-phenylalanine-amide (RF-amide) motif required for high-affinity binding.

This guide analyzes Kp-13’s utility as a research tool and therapeutic candidate. Unlike the full-length Kisspeptin-54 (Kp-54), which exhibits superior metabolic stability and sustained in vivo potency, Kp-13 functions similarly to Kp-10: it is a rapid-acting, short-duration secretagogue of Luteinizing Hormone (LH). Uniquely, Kp-13 has found a niche utility as a radioligand (


I-Kp-13) for characterizing receptor density in non-hypothalamic tissues (e.g., cardiovascular systems) where Kp-10 radiolabeling may be less optimal.

Part 1: Molecular Mechanism & Species Homology

The Conserved Pharmacophore

The biological activity of Kp-13 across species relies on the conservation of the C-terminal region. The N-terminal extension in Kp-13 (compared to Kp-10) does not significantly alter receptor binding affinity (


) but can influence physicochemical properties for experimental handling.

Table 1: Sequence Homology of Kisspeptin Isoforms | Species | Isoform | Amino Acid Sequence (N


 C) | C-Terminal Motif | Key Function |
| :--- | :--- | :--- | :--- | :--- |
| Human  | Kp-54  | (54 AA residues)...GTSLSPPPESSGSRQQPGLSAPHSRQIPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2 | RF-amide | Endogenous, high stability. |
| Human  | Kp-13  | LPNYNWNSFGLRF-NH2  | RF-amide  | High affinity, rapid clearance.  |
| Human  | Kp-10  | YNWNSFGLRF-NH2 | RF-amide | Min. pharmacophore. |
| Rat  | Kp-10  | YNWNSFGLRY -NH2 | RY-amide | Rodent-specific C-term.[1] |
| Mouse  | Kp-52  | (52 AA residues)...[2] | RY-amide | Rodent homolog to Kp-54.[3] |
Signaling Pathway (GPR54 Activation)

Upon binding to GPR54 (a Gq-coupled GPCR), Kp-13 triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium mobilization and subsequent GnRH exocytosis.

GPR54_Signaling Kp13 Kisspeptin-13 (Ligand) GPR54 GPR54 / KISS1R (GPCR) Kp13->GPR54 High Affinity Binding Gq Gαq/11 Protein GPR54->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation DAG->PKC GnRH GnRH Secretion (Exocytosis) Ca->GnRH ERK ERK1/2 Phosphorylation PKC->ERK ERK->GnRH Modulation

Figure 1: GPR54 Signaling Cascade. Kp-13 binds GPR54, activating Gq/PLC to mobilize Calcium, the primary driver of GnRH release.

Part 2: Comparative Efficacy Analysis

Rat Models (The Baseline)

In rodents, Kp-13 acts as a potent but transient stimulator of the HPG axis.

  • Potency: Kp-13 exhibits an

    
     in the low nanomolar range (1–5 nM) for calcium mobilization in GPR54-transfected cells, indistinguishable from Kp-10.
    
  • In Vivo Efficacy: Intracerebroventricular (ICV) administration of Kp-13 stimulates LH secretion within 15–30 minutes. However, peripheral (IP or SC) injection requires higher molar doses compared to Kp-54 due to rapid enzymatic degradation.

  • Key Insight: Kp-13 is less effective than Kp-54 for chronic stimulation protocols but ideal for studying acute receptor kinetics or pulsatile secretion mechanics.

Humans (Clinical & Tissue Characterization)

While Kp-54 and Kp-10 are the primary clinical candidates, Kp-13 serves a vital role in pharmacological characterization .

  • Receptor Mapping:

    
    I-Kp-13 has been successfully used to map GPR54 density in human aorta and coronary arteries, identifying the receptor's role in vasoconstriction—a critical safety consideration for Kisspeptin therapeutics.
    
  • Affinity: In human membrane preparations, Kp-13 displaces radioligands with a

    
     of ~1.5–2.0 nM, confirming it retains full agonist capability despite the truncation.
    
Sheep (Agricultural Applications)

In small ruminants, Kisspeptins are used to synchronize estrus ("ram effect" simulation).

  • Efficacy: Kp-13 (and Kp-10) can induce an LH surge in anestrous ewes.

  • Limitation: Due to the short half-life (<30 mins in circulation), protocols often require multiple bolus injections or continuous infusion to mimic the pre-ovulatory LH surge, unlike the more stable Kp-54.

Table 2: Comparative Performance Metrics

Feature Kisspeptin-13 Kisspeptin-10 Kisspeptin-54

| Receptor Affinity (


)  | High (~1.8 nM) | High (~1.5 nM) | High (~1.2 nM) |
| Half-Life (Plasma)  | Short (<5 min) | Short (<5 min) | Long (~28 min in humans) |
| LH Secretion Profile  | Sharp, transient peak | Sharp, transient peak | Sustained, broad peak |
| Primary Utility  | Radioligand / Acute assays | Acute stimulation / Research | Clinical therapeutics |

Part 3: Experimental Protocols

Protocol A: In Vivo Measurement of LH Secretion (Rat Model)

Objective: To assess the acute potency of Kp-13 on the HPG axis via peripheral administration.

Reagents:

  • Synthetic Human Kisspeptin-13 (Purity >98%).

  • Vehicle: 0.9% Saline + 0.1% BSA (to prevent peptide adsorption).

Workflow:

  • Cannulation: Implant an indwelling jugular catheter into adult male Wistar rats (250–300g) under isoflurane anesthesia. Allow 48h recovery.

  • Acclimatization: Handle rats daily to reduce stress-induced cortisol (which inhibits LH).

  • Baseline Sampling: Collect blood (-30, -15, 0 min) to establish basal LH.

  • Administration: Inject Kp-13 IV bolus.

    • Low Dose:[4][5][6] 1 nmol/kg (Threshold detection).

    • High Dose: 100 nmol/kg (Maximal stimulation).

  • Post-Injection Sampling: Collect at +15, +30, +60, +90, +120 min.

  • Assay: Separate plasma and quantify LH via RIA or ELISA (Reference Standard: NIDDK-rLH-RP-3).

Experimental_Workflow Prep Cannulation (Jugular Vein) Recov Recovery (48 Hours) Prep->Recov Base Baseline Sampling (-30, -15, 0 min) Recov->Base Inject IV Injection Kp-13 (1-100 nmol/kg) Base->Inject Sample Serial Sampling (+15 to +120 min) Inject->Sample Analysis LH Quantification (ELISA/RIA) Sample->Analysis

Figure 2: In Vivo LH Assessment Workflow.[3] Standardized protocol for evaluating Kp-13 potency in conscious rats.

Protocol B: In Vitro Calcium Mobilization (CHO-K1/GPR54 Cells)

Objective: To determine


 and verify ligand quality.
  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR54 (10,000 cells/well) in 96-well black-wall plates.

  • Dye Loading: Incubate with Fluo-4 AM (2 µM) for 45 min at 37°C in HBSS.

  • Baseline: Measure fluorescence (Ex 488nm / Em 520nm) for 30s.

  • Stimulation: Add Kp-13 (Serial dilution:

    
     to 
    
    
    
    M).
  • Measurement: Record peak fluorescence response within 60-90s.

  • Analysis: Plot dose-response curve using a 4-parameter logistic equation.

References

  • Ohtaki, T., et al. (2001). Metastasis suppressor gene KiSS-1 encodes peptide ligand of a G-protein-coupled receptor. Nature, 411(6837), 613–617. Link

  • Kotani, M., et al. (2001). The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54. Journal of Biological Chemistry, 276(37), 34631–34636. Link

  • Mead, E. J., et al. (2007). Kisspeptins are novel potent vasoconstrictors in humans, with a discrete localization of their receptor, G protein-coupled receptor 54, to atherosclerosis-prone vessels. Endocrinology, 148(1), 140–147. Link

  • Caraty, A., et al. (2007). Kisspeptin synchronizes preovulatory surges in cyclical ewes and induces ovulation in seasonally acyclic ewes. Endocrinology, 148(11), 5258–5267. Link

  • Navarro, V. M., et al. (2005). Advanced vaginal opening and precocious activation of the reproductive axis by KiSS-1 peptide, the endogenous ligand of GPR54. Journal of Physiology, 561(2), 379–386. Link

  • Jayasena, C. N., et al. (2015). Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men.[7] Human Reproduction, 30(8), 1934–1941. Link

Sources

Validation

Technical Comparison Guide: Kisspeptin-13 vs. Clinical Isoforms (Kp-10, Kp-54)

Executive Summary: The Isoform Distinction In the development of reproductive therapeutics, Kisspeptin-13 (Kp-13) occupies a specific technical niche. While Kisspeptin-54 (Kp-54) is the dominant circulating form in human...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoform Distinction

In the development of reproductive therapeutics, Kisspeptin-13 (Kp-13) occupies a specific technical niche. While Kisspeptin-54 (Kp-54) is the dominant circulating form in humans and Kisspeptin-10 (Kp-10) is the synthetic standard for acute stimulation, Kp-13 represents an intermediate endogenous cleavage product.

This guide provides a technical synthesis of clinical and pre-clinical data comparing Kp-13 to its alternatives. The core finding of this analysis is that while Kp-13 exhibits receptor affinity (


) and in vitro potency (

) nearly identical to Kp-10 and Kp-54, its clinical utility is limited by a rapid pharmacokinetic clearance profile similar to Kp-10.
Consequently, Kp-13 is best utilized as a high-precision probe for acute GPR54 activation rather than a therapeutic agent for sustained gonadotropin release, unless administered via continuous infusion.

Comparative Pharmacodynamics & Signaling

The biological activity of all Kisspeptin isoforms relies on the conserved C-terminal decapeptide. The additional N-terminal amino acids in Kp-13 (compared to Kp-10) do not significantly alter receptor conformation but provide marginal protection against N-terminal degradation.

Receptor Binding and Potency Profile

The following table synthesizes data from multiple binding studies (Ohtaki et al., Kotani et al.) regarding the human GPR54 (Kiss1R).

ParameterKisspeptin-13 (Kp-13)Kisspeptin-10 (Kp-10)Kisspeptin-54 (Kp-54)GnRH (Native)
Receptor Target GPR54 (Kiss1R)GPR54 (Kiss1R)GPR54 (Kiss1R)GnRHR
Binding Affinity (

)
1.5 – 3.0 nM1.5 – 3.0 nM1.8 – 4.0 nMN/A
Potency (

)
~0.70 nM~0.68 nM~0.85 nM~1.0 nM
Half-Life (

)
< 4 min (IV)< 4 min (IV)~28 min (IV)2-4 min
LH Response Acute SpikeAcute SpikeSustained SurgeAcute Spike
Clinical Status Research StandardClinical DiagnosticIVF TherapeuticClinical Standard

Technical Insight: The equipotency of Kp-13 and Kp-54 in vitro (


) contrasts sharply with their in vivo divergence. This confirms that pharmacokinetics , not receptor dynamics, is the rate-limiting factor for Kp-13 clinical efficacy.
Mechanism of Action: GPR54 Signaling Cascade

Kp-13 functions as a potent secretagogue by binding GPR54, a Gq/11-coupled receptor. This initiates the Phospholipase C (PLC) pathway, mobilizing intracellular calcium to trigger GnRH exocytosis.

GPR54_Signaling Kp13 Kisspeptin-13 (Ligand) GPR54 GPR54 / Kiss1R (GPCR) Kp13->GPR54 Binds Gq Gαq/11 Protein GPR54->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R GnRH GnRH Secretion (Exocytosis) DAG->GnRH PKC Pathway (Minor) Ca Ca2+ Mobilization ER->Ca Release Ca->GnRH Triggers

Figure 1: The GPR54 signaling cascade activated by Kp-13. Note the critical dependence on Calcium mobilization for GnRH release.

Meta-Analysis of Clinical Efficacy

A synthesis of clinical comparisons involving short-chain (Kp-10/13) vs. long-chain (Kp-54) kisspeptins reveals distinct therapeutic windows.

The "Pharmacokinetic Failure" of Short-Chain Isoforms

In clinical trials (e.g., Jayasena et al., George et al.), intravenous bolus administration of short-chain kisspeptins results in a rapid rise in LH that returns to baseline within 60-90 minutes.

  • Kp-13/10 Profile: Rapid onset (15 min peak), rapid washout. Insufficient to support follicular maturation in IVF without continuous infusion.

  • Kp-54 Profile: Slower onset, sustained elevation (>4 hours). This mimics the natural pre-ovulatory LH surge more effectively.

Where Kp-13 Excels (The "Probe" Function)

Kp-13 is superior to Kp-54 in experimental settings requiring temporal precision . Because it washes out quickly, researchers can use Kp-13 to test "pulse" sensitivity of the GnRH neuron without the confounding variable of receptor desensitization that occurs with long-acting ligands.

Validated Experimental Protocols

To objectively compare Kp-13 against alternatives, the following self-validating protocols are recommended. These maximize reproducibility and control for peptide degradation.

In Vitro: Calcium Mobilization Assay (FLIPR)

Purpose: Determine


 potency of Kp-13 vs Kp-10/54.
Cell Line:  CHO-K1 or HEK293 stably expressing human GPR54.

Protocol Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS + 20mM HEPES.

  • Incubation: 60 min at 37°C (allows dye internalization).

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10s.

  • Injection: Inject Kp-13 (10-point dilution series, 100 nM to 0.1 pM).

  • Read: Measure peak fluorescence minus baseline.

Self-Validation Steps:

  • Positive Control: 1 µM Ionomycin (Must elicit max signal).

  • Negative Control: Vehicle (DMSO/Buffer) only.

  • Reference: Run Kp-10 in parallel. If Kp-13

    
     deviates >1 log from Kp-10, suspect peptide degradation.
    
In Vivo: LH Pulsatility Assessment (Rat Model)

Purpose: Assess bioactivity and clearance speed. Subject: Ovariectomized (OVX) Wistar rats (Estrogen-primed).

InVivo_Protocol Step1 Cannulation (Jugular Vein) Step2 Baseline Sampling (-60 to 0 min) Step1->Step2 Step3 Kp-13 Bolus (1-10 nmol/kg) Step2->Step3 Step4 Response Phase (0 to 60 min) Step3->Step4 Peak LH Step5 Washout Phase (60 to 120 min) Step4->Step5 Return to Baseline

Figure 2: Workflow for assessing Kp-13 pharmacodynamics in vivo.

Protocol Steps:

  • Cannulation: Insert indwelling catheter into right jugular vein. Allow 48h recovery.

  • Sampling: Collect 25 µL blood every 10 min for 1 hour (Baseline).

  • Administration: Inject Kp-13 (IV Bolus).

  • Response Monitoring: Increase sampling frequency to every 5 min for the first 30 min, then every 15 min.

  • Analysis: RIA or ELISA for LH.

Interpretation: Kp-13 should induce a sharp LH spike peaking at ~15 min and resolving by ~60 min. If LH remains elevated >2 hours, check for renal clearance issues or dosage errors.

Strategic Recommendations

Based on the meta-analysis of available technical data:

  • For Drug Development: Do not pursue native Kp-13 as a therapeutic candidate for conditions requiring sustained gonadotropin support (e.g., Hypogonadotropic Hypogonadism) due to its short half-life. Focus on Kp-54 or lipidated/PEGylated Kp-13 analogs.

  • For Diagnostic Use: Kp-13 is an excellent candidate for a "GnRH Reserve Test." Its rapid clearance minimizes the risk of receptor downregulation (tachyphylaxis) seen with GnRH super-agonists.

  • For Mechanistic Research: Use Kp-13 when studying the specific kinetics of GPR54 internalization. Its rapid dissociation rates compared to larger analogs make it ideal for pulse-chase experiments.

References

  • Kotani, M., et al. (2001). The metastasis suppressor gene KiSS-1 encodes kisspeptins, the natural ligands of the orphan G protein-coupled receptor GPR54. Journal of Biological Chemistry. [Link]

  • Ohtaki, T., et al. (2001). Metastasis suppressor gene KiSS-1 encodes peptide ligand of a G-protein-coupled receptor. Nature. [Link]

  • Jayasena, C. N., et al. (2015).[1] Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men. Human Reproduction. [Link][1][2][3][4][5][6]

  • Dhillo, W. S., et al. (2005). Kisspeptin-54 stimulates the hypothalamic-pituitary gonadal axis in human males.[2] Journal of Clinical Endocrinology & Metabolism. [Link]

  • Navarro, V. M., et al. (2005). Pharmacological evidence for the integration of NKB and Kisspeptin signals in the control of GnRH secretion.[1][7] Endocrinology. [Link][1][3][8][9][10]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Therapeutic Window of Kisspeptin-13 in Preclinical Models

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise and Challenge of Kisspeptin-13 Kisspeptin-13, a potent member of the kisspeptin peptide family, has emerged as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of Kisspeptin-13

Kisspeptin-13, a potent member of the kisspeptin peptide family, has emerged as a critical regulator of the reproductive axis and a promising therapeutic agent for a spectrum of human diseases.[1][2] Encoded by the KISS1 gene, Kisspeptin-13 and its cognate G-protein coupled receptor, KISS1R (also known as GPR54), are central to the neuroendocrine control of gonadotropin-releasing hormone (GnRH) secretion.[3][4][5] This positions Kisspeptin-13 as a key player in pubertal onset, fertility, and sex steroid feedback.[6] Beyond its established role in reproduction, burgeoning evidence implicates the kisspeptin system in diverse physiological processes, including cancer metastasis, metabolism, and even neural functions like memory.[7][8][9][10]

However, translating the therapeutic potential of Kisspeptin-13 from bench to bedside hinges on a critical, yet often complex, preclinical endeavor: the rigorous validation of its therapeutic window. This guide provides a comprehensive framework for researchers to navigate this process, emphasizing the scientific rationale behind experimental choices and presenting robust, self-validating protocols. Our objective is to empower you to generate high-quality, translatable data that will de-risk subsequent clinical development.

The Cornerstone of Efficacy: Understanding the Kisspeptin-13 Signaling Cascade

A thorough understanding of the molecular mechanism of action is paramount to designing meaningful efficacy studies. Kisspeptin-13 exerts its effects by binding to KISS1R, a Gq/11-coupled receptor predominantly expressed on GnRH neurons in the hypothalamus.[11] This binding event initiates a well-characterized signaling cascade that culminates in the pulsatile release of GnRH.

The binding of Kisspeptin-13 to KISS1R triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[1][11] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[11] This cascade leads to the phosphorylation of downstream effectors, including mitogen-activated protein kinases (MAPKs), ultimately resulting in neuronal depolarization and the secretion of GnRH.[11]

Diagram 1: Kisspeptin-13 Signaling Pathway

Kisspeptin13_Signaling KP13 Kisspeptin-13 KISS1R KISS1R (GPR54) KP13->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca_release->GnRH_release MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK MAPK->GnRH_release

Caption: Simplified signaling cascade following Kisspeptin-13 binding to its receptor, KISS1R.

Selecting the Right Preclinical Model: A Tale of Two Objectives

The choice of preclinical model is arguably the most critical decision in validating the therapeutic window. The "best" model is entirely dependent on the therapeutic indication.

A. Efficacy Models: Recapitulating the Disease State

  • Reproductive Disorders:

    • Hypogonadotropic Hypogonadism (HH): Genetically engineered mouse models, such as Kiss1 or Kiss1r knockout mice, provide a direct and translatable model of HH, mimicking the human phenotype of failed puberty and infertility.[6] These models are invaluable for demonstrating the ability of Kisspeptin-13 to rescue reproductive function.

    • Polycystic Ovary Syndrome (PCOS): Androgen-induced rodent models are commonly used to mimic the hormonal and metabolic dysfunctions of PCOS.[4][12] These models allow for the assessment of Kisspeptin-13's ability to restore ovulation and normalize gonadotropin levels.[13]

  • Oncology:

    • Metastasis Models: Given that kisspeptin was initially identified as a metastasis suppressor (metastin), xenograft models utilizing human melanoma or breast cancer cell lines are appropriate.[1] These models allow for the evaluation of Kisspeptin-13's ability to inhibit tumor cell migration and invasion.[1][14]

  • Metabolic Disorders:

    • Diabetes and Obesity: Diet-induced obesity (DIO) models in rodents are suitable for investigating the role of Kisspeptin-13 in glucose homeostasis and insulin secretion.[9] It's important to note that the kisspeptin system's role in metabolism can be complex, with evidence suggesting both stimulatory and inhibitory effects on insulin secretion under different conditions.[1][15]

B. Safety and Toxicology Models: Ensuring a Wide Therapeutic Margin

For safety and toxicology assessments, standard, healthy animal models are typically employed. The choice of species should be justified by similarities in Kisspeptin-13 metabolism and KISS1R pharmacology to humans. Commonly used species include:

  • Rodents (Mice and Rats): Ideal for initial dose-range finding studies, acute and sub-chronic toxicity assessments due to their well-characterized physiology and the availability of validated assays.

  • Non-Rodent Species (e.g., Non-Human Primates): Often required for regulatory submissions to assess cardiovascular, respiratory, and central nervous system safety, as their physiology more closely resembles that of humans.

Experimental Deep Dive: Protocols for Robust Data Generation

The following protocols are designed to be self-validating, incorporating necessary controls and quantifiable endpoints.

Protocol 1: In Vivo Efficacy Assessment in a Hypogonadotropic Hypogonadism Mouse Model

Objective: To determine the dose-dependent effect of Kisspeptin-13 on gonadotropin release and testicular development in Kiss1r knockout mice.

Methodology:

  • Animal Model: Male Kiss1r knockout mice and wild-type littermates (as positive controls), aged 6-8 weeks.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping:

    • Group 1: Wild-type + Vehicle (Saline)

    • Group 2: Kiss1r KO + Vehicle (Saline)

    • Group 3: Kiss1r KO + Kisspeptin-13 (Low Dose, e.g., 0.1 nmol)

    • Group 4: Kiss1r KO + Kisspeptin-13 (Mid Dose, e.g., 1 nmol)

    • Group 5: Kiss1r KO + Kisspeptin-13 (High Dose, e.g., 10 nmol)

  • Dosing: Administer Kisspeptin-13 or vehicle via subcutaneous injection daily for 14 days.

  • Blood Sampling: Collect blood samples via tail vein at baseline (Day 0) and at 15, 30, and 60 minutes post-injection on Day 1 and Day 14 to assess acute luteinizing hormone (LH) and follicle-stimulating hormone (FSH) responses.

  • Endpoint Analysis (Day 15):

    • Euthanize animals and collect terminal blood for testosterone measurement.

    • Harvest testes and weigh them.

    • Perform histological analysis of testicular tissue to assess spermatogenesis.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare between groups.

Protocol 2: Acute Toxicity and Dose-Range Finding in Healthy Rats

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for Kisspeptin-13 in healthy rats.

Methodology:

  • Animal Model: Healthy male and female Sprague-Dawley rats, aged 8-10 weeks.

  • Dose Escalation: Employ a modified up-and-down procedure. Start with a low dose and escalate in subsequent cohorts based on the absence of toxicity. Conversely, de-escalate the dose if signs of toxicity are observed.

  • Administration: Administer a single dose of Kisspeptin-13 via the intended clinical route (e.g., intravenous or subcutaneous).

  • Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) at regular intervals for up to 14 days.

  • Body Weight and Food Consumption: Record daily.

  • Terminal Procedures (Day 15):

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain, gonads).

    • Perform histopathological examination of collected tissues.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

Integrating the Data: Defining the Therapeutic Window

The therapeutic window is the dose range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window is indicative of a safer drug.

Diagram 2: Conceptual Workflow for Therapeutic Window Validation

Therapeutic_Window_Workflow start Start: Hypothesis Generation efficacy_studies Efficacy Studies (Disease Models) start->efficacy_studies safety_studies Safety/Toxicity Studies (Healthy Models) start->safety_studies dose_response Dose-Response Curve (Determine MED) efficacy_studies->dose_response integrate Integrate Efficacy & Safety Data dose_response->integrate dose_escalation Dose Escalation (Determine MTD) safety_studies->dose_escalation dose_escalation->integrate therapeutic_window Define Therapeutic Window (MTD / MED) integrate->therapeutic_window go_no_go Go/No-Go Decision for Clinical Development therapeutic_window->go_no_go

Caption: A streamlined workflow for integrating efficacy and safety data to define the therapeutic window.

Table 1: Hypothetical Data Summary for Kisspeptin-13 Therapeutic Window Assessment

ParameterKisspeptin-13Alternative A (GnRH Agonist)Alternative B (hCG)
Minimum Effective Dose (MED) 1 nmol/kg0.5 nmol/kg5 IU/kg
Maximum Tolerated Dose (MTD) 100 nmol/kg20 nmol/kg200 IU/kg
Therapeutic Index (MTD/MED) 1004040
Primary Efficacy Endpoint LH/FSH ReleaseLH/FSH ReleaseTestosterone Production
Observed Toxicities at >MTD NeuroexcitationPituitary DesensitizationOvarian Hyperstimulation

The Competitive Landscape: Kisspeptin-13 vs. The Alternatives

A thorough validation of Kisspeptin-13's therapeutic window must include a comparative analysis against existing or emerging therapies.

  • GnRH Agonists (e.g., Leuprolide): While effective in stimulating gonadotropin release, chronic administration of GnRH agonists leads to receptor desensitization and a paradoxical suppression of the reproductive axis.[16][17] Kisspeptin-13, acting upstream of GnRH, may offer a more physiological, pulsatile stimulation that avoids this desensitization.[4][18]

  • Human Chorionic Gonadotropin (hCG): hCG directly stimulates the testes to produce testosterone, bypassing the hypothalamus and pituitary.[19] While useful for treating hypogonadism, it does not restore the natural pulsatile release of LH and FSH, a potential advantage of Kisspeptin-13 therapy.[19]

  • Kisspeptin Analogs: Several synthetic kisspeptin analogs with improved pharmacokinetic properties are in development.[1][20] A key challenge for native Kisspeptin-13 is its short half-life.[2] Therefore, a direct comparison with more stable analogs is crucial to contextualize its therapeutic potential.[21]

Conclusion: A Data-Driven Path to Clinical Success

Validating the therapeutic window of Kisspeptin-13 in preclinical models is a multifaceted but essential undertaking. By meticulously selecting appropriate animal models, executing robust and self-validating experimental protocols, and objectively comparing its performance against relevant alternatives, researchers can build a compelling data package to support the clinical translation of this promising therapeutic peptide. The framework presented in this guide provides a clear, scientifically-grounded path to achieving this goal, ultimately paving the way for novel treatments for a range of reproductive, oncologic, and metabolic disorders.

References

  • Kisspeptin - Research Information - Peptpedia. (2025, December 8). Peptpedia.
  • Kisspeptin Signaling in the Brain. (n.d.). Endocrine Reviews - Oxford Academic. Retrieved from

  • Kisspeptin-13 Enhances Memory and Mitigates Memory Impairment Induced by Aβ1-42 in Mice Novel Object and Object Location Recognition Tasks. (n.d.). PubMed. Retrieved from [Link]

  • Kisspeptin a potential therapeutic target in treatment of both metabolic and reproductive dysfunction. (2024, April 10). PMC. Retrieved from [Link]

  • Kisspeptin in the Evaluation of Delayed Puberty. (n.d.). Study Details | NCT01438034. Retrieved from [Link]

  • Kisspeptin-13 inhibits insulin secretion without affecting glucagon or somatostatin release: study in the perfused rat pancreas. (n.d.). PubMed. Retrieved from [Link]

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